molecular formula C18H25N3O4 B14989679 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Cat. No.: B14989679
M. Wt: 347.4 g/mol
InChI Key: XAWZVSZMKDBZTF-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and dipropoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. Commonly, the synthesis begins with the reaction of 3,4-dipropoxybenzohydrazide with an appropriate nitrile oxide under controlled conditions to form the oxadiazole ring. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dipropoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
  • N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Uniqueness

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is unique due to its specific dipropoxyphenyl substitution, which can influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C18H25N3O4/c1-5-9-23-14-8-7-13(11-15(14)24-10-6-2)16-17(21-25-20-16)19-18(22)12(3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,21,22)

InChI Key

XAWZVSZMKDBZTF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)C)OCCC

Origin of Product

United States

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